1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one
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Overview
Description
1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one is an organic compound with a complex structure that includes a naphthalene ring substituted with methoxy groups and a prop-1-en-1-yl group
Preparation Methods
The synthesis of 1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized with methoxy groups.
Reaction Conditions: The prop-1-en-1-yl group is introduced through a series of reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct substitution pattern.
Industrial Production: Industrial methods may involve large-scale reactions using optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.
Major Products: The products of these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized derivatives.
Scientific Research Applications
1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Effects: These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of gene expression.
Comparison with Similar Compounds
1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one can be compared with other similar compounds:
Similar Compounds: Examples include 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene and (E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol
Uniqueness: The unique substitution pattern and functional groups of this compound give it distinct chemical and biological properties.
Comparison: Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications.
Properties
CAS No. |
87976-17-8 |
---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-(1,4-dimethoxy-3-prop-1-enylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C17H18O3/c1-5-8-14-15(11(2)18)17(20-4)13-10-7-6-9-12(13)16(14)19-3/h5-10H,1-4H3 |
InChI Key |
SGPXEYOEJDYOEW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=C(C2=CC=CC=C2C(=C1C(=O)C)OC)OC |
Origin of Product |
United States |
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